1-(5-Chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core substituted with a chloromethoxyphenyl group and an oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(5-CHLORO-2-METHOXYPHENYL)-3-(5-CHLORO-2-METHYLPHENYL)UREA: This compound shares a similar core structure but differs in the substituents on the aromatic rings.
1-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLORO-5-METHYLPHENYL)UREA: Another similar compound with different substitution patterns.
Uniqueness
1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClN3O3 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-12-5-3-4-6-15(12)19-22-20(27-23-19)13-9-18(25)24(11-13)16-10-14(21)7-8-17(16)26-2/h3-8,10,13H,9,11H2,1-2H3 |
InChI Key |
HKRDBCJTVSZBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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